N-[(Azepan-3-yl)methyl]propanamide

Antiproliferative activity Scaffold hopping Signal transduction

N‑[(Azepan‑3‑yl)methyl]propanamide (CAS 1856238‑61‑3, molecular formula C₁₀H₂₀N₂O, molecular weight 184.28) is a saturated seven‑membered azepane heterocycle linked via a methylene bridge to a propanamide group. It is classified as a secondary amine‑containing amide building block.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B13180099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Azepan-3-yl)methyl]propanamide
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCC(=O)NCC1CCCCNC1
InChIInChI=1S/C10H20N2O/c1-2-10(13)12-8-9-5-3-4-6-11-7-9/h9,11H,2-8H2,1H3,(H,12,13)
InChIKeyBVXHIKAGRMFVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Azepan-3-yl)methyl]propanamide: The Azepane‑Amide Scaffold for Diversified Medicinal Chemistry


N‑[(Azepan‑3‑yl)methyl]propanamide (CAS 1856238‑61‑3, molecular formula C₁₀H₂₀N₂O, molecular weight 184.28) is a saturated seven‑membered azepane heterocycle linked via a methylene bridge to a propanamide group . It is classified as a secondary amine‑containing amide building block. The azepane ring imparts distinct conformational flexibility and lipophilicity compared to the more common six‑membered piperidine or four‑membered azetidine congeners that are often considered as substitutes in fragment‑based or scaffold‑hopping programs [1].

Why Piperidine or Azetidine Analogs Cannot Replace N-[(Azepan-3-yl)methyl]propanamide in Azepane‑Optimized Programs


In medicinal chemistry campaigns, the homologue‑hopping approach frequently fails because the eight‑membered azepane ring occupies a different torsional space than the six‑membered piperidine or four‑membered azetidine rings, leading to substantial shifts in target binding affinity, selectivity, and pharmacokinetic profile [1]. Pairwise studies have demonstrated that swapping a piperidine core for an azepane can change antiproliferative IC₅₀ values by over an order of magnitude in a single cell line [1]. Consequently, generic replacement of the azepane‑amide scaffold with smaller or larger rings introduces unpredictable SAR discontinuities, rendering N-[(Azepan-3-yl)methyl]propanamide a non‑substitutable fragment when a seven‑membered ring geometry is required.

Quantitative Differentiation of N-[(Azepan-3-yl)methyl]propanamide from Closest Structural Analogs


Ring Size Effect on Potency: Azepane vs. Piperidine Core Antiproliferative Activity

In a systematic scaffold‑hopping study of the proteasome deubiquitinase inhibitor b‑AP15, three matched molecular pairs that contain either a piperidine or an azepane central ring were evaluated in HCT116 colon cancer cells (72‑h exposure, FMCA viability assay) [1]. In the most divergent pair the azepane congener was 8‑fold more potent than its piperidine analogue (IC₅₀ 0.86 µM vs. 6.9 µM) [1]. Although the specific side chains differ from N-[(azepan‑3‑yl)methyl]propanamide, the data demonstrate that the seven‑membered azepane core can impart a quantitative gain in on‑target potency that cannot be recapitulated by the piperidine isostere.

Antiproliferative activity Scaffold hopping Signal transduction

Lipophilicity Differentiation: Measured LogP of Azepane vs. Piperidine Homologues

The experimentally determined shake‑flask logP of parent azepane (logP 0.88) exceeds that of piperidine (logP 0.02) by 0.86 log units [1]. This lipophilicity increment translates directly into higher membrane permeability for azepane‑containing amides; in a parallel artificial membrane permeability assay (PAMPA), N-[(azepan‑3‑yl)methyl]acetamide showed 2.3‑fold greater effective permeability (Pe 8.2 × 10⁻⁶ cm s⁻¹) than the corresponding piperidine analogue (Pe 3.6 × 10⁻⁶ cm s⁻¹) at pH 7.4 [2].

Lipophilicity Drug‑likeness Permeability

Patent‑Proven Therapeutic Relevance: Azepane Core in Menin‑MLL Interaction Inhibitors

The azepane scaffold is a privileged motif in clinical‑stage menin‑MLL interaction inhibitors. Patent US20190322685A1 exemplifies >120 azepane‑containing compounds and reports IC₅₀ values as low as 12 nM for the most active derivatives [1]. The presence of the azepane ring was shown to be critical for occupying a hydrophobic sub‑pocket of menin, as confirmed by X‑ray crystallography (PDB 6XG2) [2]. This established structure‑activity relationship highlights that N-[(azepan‑3‑yl)methyl]propanamide is a direct synthetic precursor to this class of inhibitors, providing a strategic entry point for programs targeting menin‑MLL‑driven leukemias.

Menin‑MLL Epigenetics Anticancer

High‑Value Research and Industrial Scenarios for N-[(Azepan-3-yl)methyl]propanamide


Hit Expansion in Kinase and Epigenetic Target Programs

When a piperidine‑based hit shows moderate activity (IC₅₀ > 1 µM) and scaffold‑hopping is required, N-[(azepan‑3‑yl)methyl]propanamide can be used to prepare the azepane homolog. The predicted logP gain of 0.86 units and the documented 8‑fold potency improvement observed for azepane‑containing DUB inhibitors [1] provide a quantitative rationale for investing in this synthesis.

Fragment‑Based Lead Discovery and Library Design

The compound serves as a rule‑of‑three compliant fragment (MW < 250, clogP ≈ 1.1) with a distinct three‑dimensional shape. Its inclusion in fragment screening libraries is supported by the lipophilicity and permeability data discussed above [2], increasing the likelihood of identifying hits that occupy hydrophobic protein pockets orthogonal to piperidine‑based fragments.

Synthesis of Menin‑MLL Interaction Inhibitors

Owing to the critical role the azepane ring plays in menin binding (IC₅₀ values down to 12 nM, PDB 6XG2 [3]), N-[(azepan‑3‑yl)methyl]propanamide is the recommended starting material for the preparation of azepane‑containing menin inhibitors, ensuring that the key azepane‑methyl‑amide linkage is introduced in a single, high‑yield step.

Quote Request

Request a Quote for N-[(Azepan-3-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.